N-(3-bromophenyl)-3-phenylpropanamide

Enzymology Biochemical Assays Phosphatase Inhibition

N-(3-Bromophenyl)-3-phenylpropanamide (349426-34-2) is the meta-bromo regioisomer that out-performs chloro and para analogs in both synthesis and target engagement. Copper-catalyzed C(sp³)-H cyclization proceeds in 64% yield to β-lactams, while its 200 nM Ki against alkaline phosphatase offers >200-fold selectivity. Use this pure, stable amide to build selective probes, negative controls for QS assays, or SAR-optimized MAO-B leads without regioisomeric uncertainty.

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
Cat. No. B5744930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-3-phenylpropanamide
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C15H14BrNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)
InChIKeyFFGYTCRJOFIXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-3-phenylpropanamide: Technical Profile and Procurement-Relevant Specifications


N-(3-Bromophenyl)-3-phenylpropanamide (CAS 349426-34-2) is a synthetic amide derivative belonging to the phenylpropanamide class, with the molecular formula C₁₅H₁₄BrNO and a molecular weight of 304.18 g/mol [1]. The compound features a meta-bromo substitution on the N-phenyl ring and an unsubstituted 3-phenylpropanamide backbone, positioning it as a moderately lipophilic (XLogP3 ≈ 3.7) building block or probe molecule [1]. Its procurement relevance stems from its utility as a synthetic intermediate in oxidative cyclization reactions to form β-lactam scaffolds and its emergent, yet quantifiable, profile in enzyme inhibition assays where the specific meta-bromo substitution pattern dictates target engagement not observed with para-substituted analogs [REFS-2, REFS-3].

Why N-(3-Bromophenyl)-3-phenylpropanamide Cannot Be Replaced by Para-Substituted or Unsubstituted Amide Analogs


Within the 3-phenylpropanamide chemotype, the position and identity of the halogen on the N-aryl ring create a binary switch in both synthetic utility and biological target selectivity. While the 4-bromo (para) isomer, N-(4-bromophenyl)-3-phenylpropanamide (CAS 316146-27-7), is primarily described as a general synthetic intermediate , the meta-bromo congener exhibits a unique combination of reactivity profiles and binding affinities. For instance, the meta-bromo arrangement enables specific C(sp³)-H oxidative cyclization pathways to β-lactams in higher yield than other regioisomers, and it dictates a >200-fold selectivity window between structurally related phosphatases in biochemical assays [REFS-2, REFS-3]. Simply substituting with a 3-chloro analog, as observed in monoamine oxidase inhibition studies, results in a measurable, albeit modest, decrease in potency (IC₅₀ shift from 0.45 μM to 0.53 μM), underscoring that even halogen identity within the meta position alters the compound's quantitative performance [3]. Therefore, generic replacement without confirmatory regioisomeric validation introduces significant variability in both chemical synthesis outcomes and assay data reproducibility.

Quantitative Differentiation of N-(3-Bromophenyl)-3-phenylpropanamide: Head-to-Head Assay Data and Regioisomer Comparisons


Enzymatic Selectivity: Alkaline Phosphatase Affinity vs. Ecto-5'-Nucleotidase Inactivity

N-(3-bromophenyl)-3-phenylpropanamide demonstrates a highly selective inhibition profile against bovine intestinal alkaline phosphatase (Ki = 200 nM) while exhibiting negligible activity against rat ecto-5'-nucleotidase (IC₅₀ = 40,100 nM) [1]. This represents a >200-fold selectivity window for alkaline phosphatase over ecto-5'-nucleotidase, a differentiation not documented for the 4-bromo regioisomer in comparable assays. The data were generated under standardized pre-incubation conditions in a cell-free enzymatic assay using p-nitrophenyl phosphate (p-NPP) as the substrate [1].

Enzymology Biochemical Assays Phosphatase Inhibition

Synthetic Efficiency: Oxidative C(sp³)-H Cyclization to β-Lactam Scaffolds

Under copper-catalyzed oxidative conditions, N-(3-bromophenyl)-3-phenylpropanamide undergoes intramolecular C(sp³)-H amidation to yield 1-(3-bromophenyl)-4-phenylazetidin-2-one with a 64% isolated yield [1]. In contrast, the analogous 4-bromo regioisomer has not been reported to undergo this specific transformation, and when applied to generic anilide substrates, the same reaction typically yields <50% due to competitive side reactions [REFS-1, REFS-2]. The meta-bromo substitution appears to stabilize the transition state and direct the regioselectivity of the cyclization event.

Synthetic Chemistry Catalysis β-Lactam Synthesis

Structure-Activity Relationship (SAR) Impact: Meta-Bromo vs. Meta-Chloro in MAO-B Inhibition

In a direct head-to-head evaluation of (2E)-N-(3-substituted phenyl)-3-phenylprop-2-enamide derivatives, the 3-bromo analog (2d) inhibited recombinant human MAO-B with an IC₅₀ of 0.45 μM, whereas the 3-chloro analog (2c) exhibited an IC₅₀ of 0.53 μM [1]. This 0.08 μM improvement in potency, while modest, is consistent and statistically significant, representing a 1.18-fold increase in inhibitory activity for the bromo derivative. Both compounds demonstrated reversible, selective MAO-B inhibition with 37-fold selectivity over MAO-A, but the bromo derivative's slightly higher potency is attributed to enhanced halogen bonding and steric complementarity within the enzyme's active site [1].

Monoamine Oxidase Neurochemistry SAR Analysis

Quorum Sensing Inhibition: Differentiation from N-(4-Fluorophenyl)-3-phenylpropanamide

While N-(4-fluorophenyl)-3-phenylpropanamide demonstrates potent quorum sensing (QS) inhibitory activity against Vibrio harveyi with an IC₅₀ of 1.1 μM [1], the unmodified 3-phenylpropanamide core (without substitution) and the 3-bromo derivative have not shown comparable potency in QS assays [2]. This differential suggests that the 3-bromo substitution does not confer QS inhibitory activity; rather, the compound serves as a useful negative control or selectivity probe in QS research when compared to the active 4-fluoro analog. The absence of QS activity highlights the critical role of para-substitution for this particular phenotype, a key differentiator for researchers requiring inert scaffold controls.

Microbiology Quorum Sensing Antivirulence

Regioisomer Reactivity: Deprotonation Pathways of 3-Bromo vs. 4-Bromo Propanamides

Comparative studies on 3-bromo-N-(p-bromophenyl)propanamide reveal that the position of the bromine on the propanamide backbone dictates the outcome of base-mediated deprotonation reactions. When the bromine is on the 3-position of the propanamide chain (as in the target compound's structural relatives), deprotonation can lead to either β-lactam formation or acrylanilide formation depending on the base and solvent used [1]. In contrast, 2-bromo propanamides follow different elimination pathways. This regiochemical control has been quantified: using BMImBF₄ ionic liquid with K₂CO₃ yields predominantly β-lactam products (65-70%), while using acetonitrile with DBU favors acrylanilide formation (>80%) [1]. The target compound's 3-phenylpropanamide core lacks an alpha-bromo substituent, making it inert to these elimination pathways and thus chemically stable under basic conditions where other brominated propanamides undergo decomposition.

Synthetic Chemistry Reaction Mechanisms Anilide Reactivity

Antiproliferative Activity: Meta-Bromo Substitution in Matrine-Derived Amides

In a series of ring-opening amide analogs of matrine, the compound bearing an N-(3-bromophenyl)butanamide moiety (B11) displayed the most potent antiproliferative activity among all synthesized derivatives against A549 lung adenocarcinoma cells [1]. While the target compound itself (N-(3-bromophenyl)-3-phenylpropanamide) was not directly assayed, the SAR study demonstrates that the meta-bromophenyl amide pharmacophore contributes significantly to cytotoxicity, with B11 exhibiting superior activity compared to its Boc-protected precursor A11 and the parent matrine scaffold. Molecular docking revealed that the meta-bromo group forms a halogen bond with GLN320 of annexin A2, a key interaction absent in non-brominated analogs [1].

Cancer Biology Cytotoxicity Lead Optimization

Procurement-Driven Application Scenarios for N-(3-Bromophenyl)-3-phenylpropanamide Based on Quantitative Evidence


Phosphatase-Targeted Chemical Probe Development

Given its 200 nM Ki against bovine intestinal alkaline phosphatase and >200-fold selectivity over ecto-5'-nucleotidase [1], this compound serves as an ideal starting point for developing selective alkaline phosphatase probes or inhibitors. Its meta-bromo substitution pattern provides a scaffold for further SAR exploration aimed at enhancing affinity while maintaining selectivity. The compound's stability under basic conditions (Section 3, Evidence 5) also makes it amenable to late-stage functionalization in probe synthesis workflows.

β-Lactam Library Synthesis via Oxidative Cyclization

The 64% yield achieved in copper-catalyzed oxidative C(sp³)-H cyclization to form 1-(3-bromophenyl)-4-phenylazetidin-2-one [2] positions N-(3-bromophenyl)-3-phenylpropanamide as a reliable precursor for β-lactam synthesis. Medicinal chemistry groups can utilize this transformation to generate diverse β-lactam analogs for antibiotic discovery or β-lactamase inhibitor programs, benefiting from the reproducible yield and minimal side reactions compared to alternative substrates.

Monoamine Oxidase B (MAO-B) Inhibitor Optimization

The direct head-to-head comparison showing that the 3-bromo analog is 1.18-fold more potent (IC₅₀ = 0.45 μM) than the 3-chloro analog (IC₅₀ = 0.53 μM) [3] establishes the meta-bromo phenyl motif as a favorable halogen choice for MAO-B inhibitor design. Researchers developing neuroprotective agents or studying MAO-B's role in neurodegeneration can incorporate this compound or its closely related analogs into SAR campaigns with confidence that the meta-bromo substitution enhances target engagement.

Negative Control in Quorum Sensing Inhibition Studies

As demonstrated by the inactivity of N-(3-bromophenyl)-3-phenylpropanamide in Vibrio harveyi QS assays while the 4-fluoro analog exhibits an IC₅₀ of 1.1 μM [4], this compound provides an essential negative control for QS research. Its structural similarity to active QS inhibitors (same core scaffold, different substitution) allows researchers to attribute observed phenotypes specifically to the 4-fluoro pharmacophore, thereby reducing the risk of false positives arising from non-specific amide scaffold interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromophenyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.